6-Benzyl-2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
6-Benzyl-2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a complex organic compound that belongs to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes a benzyl group, a tert-butylphenyl group, and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst.
Attachment of the tert-butylphenyl group: This can be done via a Suzuki-Miyaura coupling reaction, which requires a palladium catalyst and a boronic acid derivative of the tert-butylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butylphenyl positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Benzyl-2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- 4-tert-Butylbenzyl mercaptan
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
6-Benzyl-2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific combination of functional groups and its pyrazolopyrimidine core. This structure imparts distinct chemical properties and potential applications that may not be shared by other similar compounds. For example, its ability to undergo specific chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H25N3O |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
6-benzyl-2-(4-tert-butylphenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H25N3O/c1-16-20(14-17-8-6-5-7-9-17)23(28)27-22(25-16)15-21(26-27)18-10-12-19(13-11-18)24(2,3)4/h5-13,15,26H,14H2,1-4H3 |
InChI Key |
GTBULJWYMBXLFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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